molecular formula C15H30OS2 B14558596 4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one CAS No. 62234-48-4

4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one

Cat. No.: B14558596
CAS No.: 62234-48-4
M. Wt: 290.5 g/mol
InChI Key: AIZPHPHGPMGZTO-UHFFFAOYSA-N
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Description

4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one typically involves the reaction of tert-butyl mercaptan with a suitable ketone precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or sodium methoxide (NaOMe) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The tert-butylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles, typically in the presence of a base like NaH or NaOMe

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Compounds with different substituents replacing the tert-butylsulfanyl groups

Scientific Research Applications

4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one involves its interaction with molecular targets through its sulfanyl and ketone functional groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Bis(tert-butylsulfanyl)butan-2-one
  • 4,4-Bis(tert-butylsulfanyl)hexan-2-one
  • 4,4-Bis(tert-butylsulfanyl)pentan-3-one

Uniqueness

4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one is unique due to the presence of two tert-butylsulfanyl groups and a dimethyl-substituted pentan-2-one backbone. This combination of structural features imparts specific chemical and physical properties that distinguish it from other similar compounds. Its unique structure makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62234-48-4

Molecular Formula

C15H30OS2

Molecular Weight

290.5 g/mol

IUPAC Name

4,4-bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one

InChI

InChI=1S/C15H30OS2/c1-11(16)14(8,9)15(10,17-12(2,3)4)18-13(5,6)7/h1-10H3

InChI Key

AIZPHPHGPMGZTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C(C)(SC(C)(C)C)SC(C)(C)C

Origin of Product

United States

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